molecular formula C6H11BrO2 B042125 Methyl 2-bromopentanoate CAS No. 19129-92-1

Methyl 2-bromopentanoate

Cat. No. B042125
CAS RN: 19129-92-1
M. Wt: 195.05 g/mol
InChI Key: MGMWQSVSOGNGPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-bromopentanoate and similar compounds involves various chemical reactions. For instance, the biocatalyzed approach to methyl (S)-2-bromobutanoate, a related compound, employs enoate reductases from the Old Yellow Enzyme family, showcasing a method for introducing stereogenic units into chiral drugs. This process yields methyl (S)-2-bromobutanoate with high enantiomeric excess, demonstrating the compound's importance in synthesizing chiral active pharmaceutical ingredients (Brenna et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of methyl 2-bromopentanoate and related compounds has been conducted through various spectroscopic methods. For example, the conformational analysis of 2-bromo-4-methylpentane provides insights into the compound's liquid and solid-state IR spectra, revealing the presence of two conformations in the neat liquid but only one stable conformer in the crystalline solid, which is relevant for understanding the structural behavior of methyl 2-bromopentanoate in different states (Crowder & Jaiswal, 1983).

Chemical Reactions and Properties

Methyl 2-bromopentanoate undergoes various chemical reactions, highlighting its versatility. One study demonstrated its reaction with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form novel compounds, indicating its reactivity and potential for creating complex organic molecules (Kirillov et al., 2012).

Physical Properties Analysis

The physical properties of methyl 2-bromopentanoate, such as melting and boiling points, solubility, and density, are critical for its handling and application in various chemical processes. Although specific studies on these properties were not highlighted in the search, they are typically determined using standard laboratory techniques and are essential for the compound's practical use.

Chemical Properties Analysis

The chemical properties of methyl 2-bromopentanoate, including its reactivity with other compounds, stability under different conditions, and the mechanisms of its reactions, are of great interest. For example, the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates showcases its reactivity and potential in synthetic chemistry applications (Kirillov et al., 2012).

Scientific Research Applications

  • Pharmaceutical Applications :

  • Organic Synthesis :

    • Infrared spectra studies of tertiary alkyl bromides including 2-bromo-2-methylpentane and 3-bromo-3-methylpentane, relevant to understanding chemical conformations (Crowder, Richardson, & Gross, 1980).
    • Allylindation in aqueous media produces methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, a compound with a hydroxy group replaced by a halogen atom (Bennett & Paquette, 2003).
    • Synthesis of complex organic molecules such as ethyl 2-(10-aryl-6-oxo-7-oxaspiro[4.5]dec-8-en-8-yl)-2-ethylbutanoates and ethyl 2-(5-aryl-1-oxo-2-o (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).
  • Biofuels :

  • Agriculture :

  • Chemical Kinetics and Structure :

    • Vibrational analysis of tertiary alkyl bromides and studies on the conformational analysis of compounds like 2-chloro-4-methylpentane offer insights into molecular structure and stability (Crowder & Jaiswal, 1983).
    • Studies on the proton magnetic resonance of the CH3 group in tetrasubstituted methanes, including insights into molecular interactions and behavior in different states (Powles & Gutowsky, 1953).
  • Microbial Strain Engineering :

    • Metabolic engineering has been used to develop microbial strains for producing pentanol isomers, significant for biofuel production efficiency (Cann & Liao, 2009).
  • Biochemical Studies :

    • Development of new substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, with applications in biochemistry and drug development (Nguyen, Gerbing, & Eggerer, 1984).

Safety And Hazards

Methyl 2-bromopentanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area or outdoors .

properties

IUPAC Name

methyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWQSVSOGNGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336218
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromopentanoate

CAS RN

19129-92-1
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Wodnicka, E Huzar, M Krawczyk… - Polish Journal of …, 2017 - sciendo.com
The plant diseases can cause significant losses of crops before and after harvest, even up to 25% 1. Moreover, postharvest diseases limit the storage period and marketing life of many …
Number of citations: 9 sciendo.com
A Wodnicka, E Huzar - Current Chemistry Letters, 2017 - growingscience.com
… 71 C/13 mmHg) for methyl 2-bromopentanoate (2c); 93% and 88-90 C/14 mmHg (Lit.92-94 C/15 mmHg) for methyl 2-bromohexanoate (2d). The others reagents and solvents were …
Number of citations: 6 growingscience.com
M Śmist, H Kwiecień, M Krawczyk - Journal of Environmental …, 2016 - Taylor & Francis
A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones (4a-l) was easily synthesized by two-step process involving O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates and next “…
Number of citations: 15 www.tandfonline.com
A Wodnicka, H Kwiecień, M Śmist - Organic Preparations and …, 2015 - Taylor & Francis
… The desired acids were prepared by O-alkylation of 2-hydroxy-1-naphthaldehyde (1a) or 2-hydroxy-6-nitro-1-naphthaldehyde (1b) with methyl 2-bromopentanoate (2a) or 2-…
Number of citations: 3 www.tandfonline.com
M Kowalewska, H Kwiecień - Tetrahedron, 2008 - Elsevier
2-Alkyl-7-methoxy-5-nitrobenzo[b]furan, 2-alkyl-9-methoxy-7-nitro-3-oxo-2,3-dihydro-5H-benzo[e][1,4]-dioxepin-5-yl acetate and 2-alkyl-5-hydroxy-9-methoxy-7-nitro-5H-benzo[e][1,4]-…
Number of citations: 5 www.sciencedirect.com
RT Davison - 2022 - search.proquest.com
Hydrofunctionalization, which is defined as the addition of a hydrogen atom and another fragment to a degree of unsaturation, is an attractive method for transforming unsaturated …
Number of citations: 2 search.proquest.com
J Durman, JI Grayson, PG Hunt… - Journal of the Chemical …, 1986 - pubs.rsc.org
The title compounds can be made by a Pummerer dehydration from the corresponding saturated sulphoxides. The alkylation of anions from saturated and unsaturated ketones is …
Number of citations: 26 pubs.rsc.org

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